Tert-butyl 4-methoxy-3-nitrophenylcarbamate Tert-butyl 4-methoxy-3-nitrophenylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13525101
InChI: InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-8-5-6-10(18-4)9(7-8)14(16)17/h5-7H,1-4H3,(H,13,15)
SMILES: CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)[N+](=O)[O-]
Molecular Formula: C12H16N2O5
Molecular Weight: 268.27 g/mol

Tert-butyl 4-methoxy-3-nitrophenylcarbamate

CAS No.:

Cat. No.: VC13525101

Molecular Formula: C12H16N2O5

Molecular Weight: 268.27 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-methoxy-3-nitrophenylcarbamate -

Specification

Molecular Formula C12H16N2O5
Molecular Weight 268.27 g/mol
IUPAC Name tert-butyl N-(4-methoxy-3-nitrophenyl)carbamate
Standard InChI InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-8-5-6-10(18-4)9(7-8)14(16)17/h5-7H,1-4H3,(H,13,15)
Standard InChI Key BIUAYJOJIBJGCV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)[N+](=O)[O-]
Canonical SMILES CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)[N+](=O)[O-]

Introduction

Tert-butyl 4-methoxy-3-nitrophenylcarbamate is an organic compound classified as a carbamate derivative. It is primarily used as an intermediate in chemical synthesis, particularly in the preparation of more complex molecules. This compound features a tert-butyl carbamate group attached to a methoxy- and nitro-substituted aromatic ring, making it a versatile building block in organic chemistry.

Synthesis

The synthesis of tert-butyl 4-methoxy-3-nitrophenylcarbamate generally involves the reaction of 4-methoxy-3-nitroaniline with tert-butyl chloroformate under basic conditions. The process typically uses solvents like dichloromethane or acetonitrile to facilitate the reaction.

General Reaction Scheme:

4-Methoxy-3-nitroaniline+tert-butyl chloroformateBaseTert-butyl 4-methoxy-3-nitrophenylcarbamate\text{4-Methoxy-3-nitroaniline} + \text{tert-butyl chloroformate} \xrightarrow{\text{Base}} \text{Tert-butyl 4-methoxy-3-nitrophenylcarbamate}

Physical and Spectroscopic Data

PropertyValue/Observation
Physical StateSolid
ColorPale yellow
Melting PointTypically around 120130C120-130^\circ C
SolubilitySoluble in organic solvents like DCM
UV-Vis AbsorptionExhibits absorption due to aromatic and nitro groups
NMR SpectroscopyDistinct peaks for tert-butyl, methoxy, and aromatic protons

Applications

  • Chemical Synthesis:

    • Used as a protective group for amines due to the stability of the tert-butyl carbamate moiety under various reaction conditions.

    • Serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

  • Biological Studies:

    • The nitro group in its structure can be reduced to an amine, enabling further functionalization for bioactive molecule development.

  • Material Science:

    • Utilized in polymer chemistry for introducing functional groups into macromolecular frameworks.

Safety and Handling

Tert-butyl 4-methoxy-3-nitrophenylcarbamate should be handled with care due to its potential toxicity and reactivity:

  • Hazard Statements: May be harmful if ingested or inhaled; avoid direct contact with skin or eyes.

  • Precautions: Use personal protective equipment (PPE) such as gloves, goggles, and lab coats during handling.

  • Storage Conditions: Store in a cool, dry place away from heat sources and incompatible materials like strong acids or bases.

Research Findings and Future Directions

Recent studies have highlighted the utility of tert-butyl carbamates in drug discovery, particularly as intermediates for enzyme inhibitors or receptor modulators. The presence of electron-withdrawing (nitro) and electron-donating (methoxy) groups on the aromatic ring enhances its reactivity, making it a valuable scaffold for synthesizing diverse bioactive compounds.

Future research could explore:

  • Optimization of synthetic routes to improve yield and reduce environmental impact.

  • Development of derivatives with enhanced biological activity.

  • Applications in advanced materials such as functional polymers or nanostructures.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator